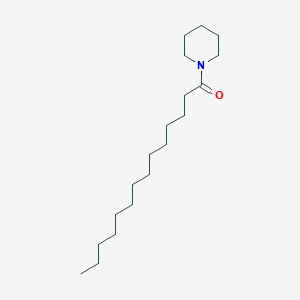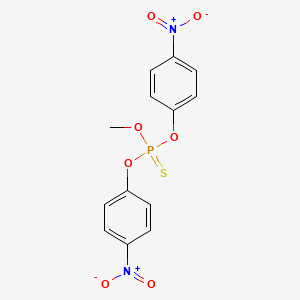
Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphorothioic acid and contains nitrophenyl groups, which contribute to its biological activity. This compound is structurally related to other organophosphates and is known for its potent insecticidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester typically involves the reaction of phosphorothioic acid with p-nitrophenol and methylating agents. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted esters and phosphorothioic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase, due to its insecticidal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool for studying biochemical pathways.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Another organophosphate insecticide with similar properties.
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): A related compound with slightly different ester groups.
Uniqueness
Phosphorothioic acid, O,O-bis(p-nitrophenyl) O-methyl ester is unique due to its specific ester groups and nitrophenyl substituents, which contribute to its distinct chemical and biological properties. Its potency as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound for both research and industrial applications.
Propiedades
Número CAS |
39004-94-9 |
|---|---|
Fórmula molecular |
C13H11N2O7PS |
Peso molecular |
370.28 g/mol |
Nombre IUPAC |
methoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H11N2O7PS/c1-20-23(24,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
Clave InChI |
AQAXQJMWHPFBPU-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






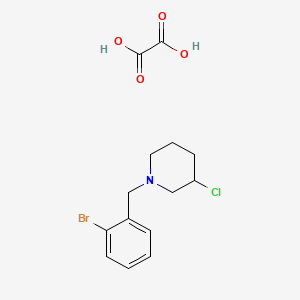
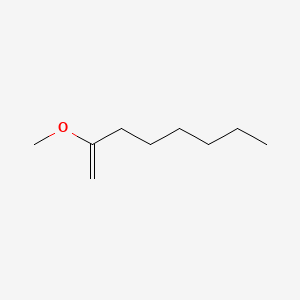


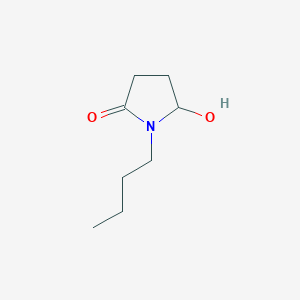
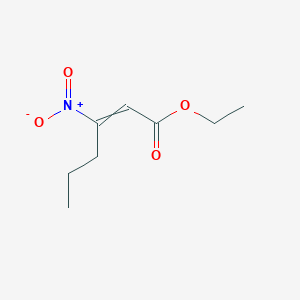
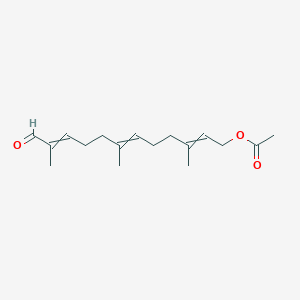
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

